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Compound of Interest

Compound Name: 3-Bromo-6-fluoropyridazine

Cat. No.: B1444523

As a senior application scientist, this guide is designed to provide researchers, medicinal
chemists, and material scientists with a deep understanding of the synthetic versatility and
potential applications of 3-Bromo-6-fluoropyridazine. This halogenated pyridazine is not
merely a chemical intermediate; it is a strategically designed building block offering orthogonal
reactivity that can be exploited to construct complex molecular architectures. We will delve into
the causality behind its utility, providing both theoretical grounding and practical, field-proven
insights.

Core Molecular Attributes and Reactivity Profile

3-Bromo-6-fluoropyridazine (CAS No. 1353854-35-9) is a disubstituted pyridazine ring, an
aromatic six-membered heterocycle containing two adjacent nitrogen atoms.[1] The true value
of this molecule lies in the distinct chemical reactivity of its two halogen substituents, which
allows for selective and sequential functionalization.

e The Carbon-Bromine (C-Br) Bond: The bromine atom at the 3-position is an excellent leaving
group for transition-metal-catalyzed cross-coupling reactions. This site is primed for forming
new carbon-carbon or carbon-heteroatom bonds via reactions such as Suzuki, Stille,
Sonogashira, Buchwald-Hartwig, and Heck couplings. This allows for the introduction of a
wide array of aryl, heteroaryl, alkyl, alkynyl, or amino groups.

e The Carbon-Fluorine (C-F) Bond: Conversely, the fluorine atom at the 6-position activates
the ring for nucleophilic aromatic substitution (SNAr). The strong electronegativity of fluorine
makes the C-F bond highly polarized, rendering the attached carbon atom electrophilic and
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susceptible to attack by nucleophiles (e.g., amines, alcohols, thiols). While the C-F bond is
strong, the electron-deficient nature of the pyridazine ring facilitates this reaction pathway,
which is often faster for fluoro-substituted heterocycles compared to their chloro- or bromo-
analogs.[2]

This differential reactivity provides a powerful strategic advantage, enabling chemists to
perform sequential, site-selective modifications.
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Diagram 1: Orthogonal Reactivity of 3-Bromo-6-fluoropyridazine
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Caption: Diagram 1: Orthogonal Reactivity of 3-Bromo-6-fluoropyridazine.

Application in Drug Discovery and Medicinal Chemistry

The pyridazine scaffold is a privileged structure in medicinal chemistry, often acting as a
bioisostere for other aromatic rings while offering unique hydrogen bonding capabilities through
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its nitrogen atoms. The incorporation of fluorine is also a well-established strategy to enhance
metabolic stability, binding affinity, and cell membrane permeability.[3][4] 3-Bromo-6-
fluoropyridazine is therefore an ideal starting material for building novel therapeutic agents,

particularly in oncology.

Protein kinases are a critical class of drug targets, and their dysregulation is implicated in
numerous cancers.[5] Many FDA-approved kinase inhibitors feature a heterocyclic core that
anchors the molecule within the ATP-binding site of the target kinase.[6] The structure of 3-
Bromo-6-fluoropyridazine is well-suited for the synthesis of such inhibitors. A common
strategy involves using the C-Br position for a Suzuki or similar coupling to introduce a larger
aromatic fragment that occupies one part of the kinase pocket, followed by an SNAr reaction at
the C-F position with an amine-containing moiety to form a crucial hydrogen bond with the
kinase hinge region. While direct examples for this pyridazine are emerging, the principle is
well-demonstrated with analogous brominated pyrimidines and pyridines in the development of

potent tyrosine kinase inhibitors.[7][8]
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Diagram 2: Simplified Kinase Inhibition Pathway
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Caption: Diagram 2: Simplified Kinase Inhibition Pathway.

This protocol describes a general, self-validating method for the first key transformation:

selectively functionalizing the C-Br bond while preserving the C-F bond for subsequent
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reactions.

Objective: To synthesize 3-(Aryl)-6-fluoropyridazine via a Suzuki-Miyaura cross-coupling
reaction.

Materials:

o 3-Bromo-6-fluoropyridazine (1.0 eq)

 Arylboronic acid (1.2 eq)

o Palladium(ll) acetate (Pd(OAc)z, 0.02 eq)

o Triphenylphosphine (PPhs, 0.08 eq) or a suitable Buchwald ligand (e.g., SPhos, 0.04 eq)

o Potassium carbonate (K2COs) or Cesium carbonate (Cs2COs) (2.0 eq)

e Solvent: 1,4-Dioxane or Toluene/Water mixture (e.g., 4:1)

Procedure:

e Vessel Preparation: To a flame-dried round-bottom flask or microwave vial equipped with a
magnetic stir bar, add 3-Bromo-6-fluoropyridazine and the arylboronic acid.

» Reagent Addition: Add the palladium catalyst, the phosphine ligand, and the carbonate base.

 Inert Atmosphere: Seal the vessel with a septum, then evacuate and backfill with an inert gas
(Argon or Nitrogen) three times. This step is critical as palladium catalysts are sensitive to
oxygen.

¢ Solvent Addition: Add the degassed solvent(s) via syringe. The reaction mixture should be a
suspension.

¢ Reaction: Heat the mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress
by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-
MS). Typical reaction times are 4-16 hours.
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o Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with
ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice
more with ethyl acetate.

 Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium
sulfate (Naz2S0a), filter, and concentrate under reduced pressure. The crude product can
then be purified by flash column chromatography on silica gel to yield the pure 3-(Aryl)-6-
fluoropyridazine.

Potential in Materials Science

The unique electronic properties of the pyridazine ring also make it an attractive component for
advanced materials. Its electron-deficient nature is valuable for creating n-type organic
semiconductors, which are essential for devices like Organic Light-Emitting Diodes (OLEDS)
and Organic Photovoltaics (OPVS).

By using 3-Bromo-6-fluoropyridazine, material scientists can employ well-established cross-
coupling methodologies to construct extended 1t-conjugated systems. The pyridazine core can
be linked to other aromatic or heteroaromatic units to precisely tune the material's Highest
Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy
levels. This control is fundamental to designing materials with specific light-emitting colors,
charge-transport properties, or light-absorption spectra. The C-F bond can be retained to
enhance electron-withdrawing properties or substituted to attach other functional groups.

Electron-Rich Unit 3,6-Disubstituted Electron-Rich Unit
(e.g., Thiophene) Pyridazine Core (e.g., Thiophene)

(via Cross-Coupling) (via Cross-Coupling)

Diagram 3: Pyridazine Core in a Conjugated Material
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Caption: Diagram 3: Pyridazine Core in a Conjugated Material.

Summary of Physicochemical Properties

A clear understanding of a compound's physical properties is essential for its effective
application in research and development.

Property Value Source
CAS Number 1353854-35-9 [1][9]
Molecular Formula CaH2BrFN: [1]
Molecular Weight 176.97 g/mol 9]
Topological Polar Surface Area  25.8 A2 [9]
Hydrogen Bond Acceptor

ydrog p 3 [9]
Count
Storage Conditions Inert atmosphere, 2-8°C [1]

Conclusion

3-Bromo-6-fluoropyridazine is a highly valuable and versatile building block for modern
chemical research. Its key strength lies in the orthogonal reactivity of its bromine and fluorine
substituents, enabling selective, stepwise functionalization through cross-coupling and
nucleophilic aromatic substitution reactions. This predictable reactivity makes it an exceptional
tool for drug discovery professionals developing novel therapeutics, particularly kinase
inhibitors, and for material scientists designing next-generation organic electronic materials.
The strategic application of this compound can significantly streamline complex synthetic
pathways, accelerating innovation across scientific disciplines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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